C1CCC(CC1)N\C(=N\C2CCCCC2)N3CCOCC3
.
The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or similar reagents that facilitate the formation of the amidine structure. The detailed methods may vary, but common approaches include:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in specialized chemical literature but may not be extensively available for this particular compound .
The molecular structure of N,N'-Dicyclohexyl-4-morpholinecarboxamidine can be represented as follows:
N,N'-Dicyclohexyl-4-morpholinecarboxamidine participates in various chemical reactions typical of amidines. Notable reactions include:
Technical details regarding specific reaction pathways and mechanisms are less documented in available literature, indicating a need for further research .
N,N'-Dicyclohexyl-4-morpholinecarboxamidine functions primarily as a kidney-selective ATP-sensitive potassium channel blocker. This mechanism involves:
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
Despite its potential applications, comprehensive studies are required to fully understand its efficacy and safety profile in various contexts .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3